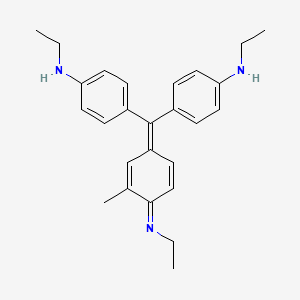
calcium;2-sulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium;2-sulfanylacetate can be synthesized through the reaction of sodium chloroacetate with thiourea to form isothiuronium acetate, which is then reacted with calcium hydroxide to produce the final product : [ \text{HN=C(NH2)-S-CH2COOH + Ca(OH)2 → CaSC2H2O2·3H2O + H2NCN} ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves controlled temperatures and pH levels to facilitate the reaction and subsequent crystallization of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium;2-sulfanylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can act as a reducing agent, breaking disulfide bonds in proteins.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Alkaline conditions are often used to facilitate the reduction process.
Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Free thiols.
Substitution: Various substituted thioglycolates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Calcium;2-sulfanylacetate is used as a reducing agent in various chemical reactions. It is also employed in the synthesis of other sulfur-containing compounds .
Biology: In biological research, it is used to study the reduction of disulfide bonds in proteins and enzymes. This property is particularly useful in the analysis of protein structure and function .
Industry: The primary industrial application of this compound is in the formulation of depilatory creams and hair removal products. It is also used in the textile industry for wool processing .
Mécanisme D'action
Calcium;2-sulfanylacetate exerts its effects by breaking the disulfide bonds in keratin, the protein that makes up hair. This process weakens the hair structure, making it easier to remove. The compound targets the sulfur atoms in the disulfide bonds, reducing them to free thiols and thereby disrupting the protein’s structural integrity .
Comparaison Avec Des Composés Similaires
- Sodium thioglycolate
- Ammonium thioglycolate
- Potassium thioglycolate
Comparison: Calcium;2-sulfanylacetate is unique in its use of calcium as the cation, which can influence its solubility and reactivity compared to other thioglycolates. For instance, sodium thioglycolate is more soluble in water, while this compound has a more controlled release of thioglycolic acid, making it suitable for specific applications like depilatory creams .
Propriétés
Numéro CAS |
814-71-1 |
|---|---|
Formule moléculaire |
C2H4CaO2S |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
calcium;2-sulfanylacetate |
InChI |
InChI=1S/C2H4O2S.Ca/c3-2(4)1-5;/h5H,1H2,(H,3,4); |
Clé InChI |
DOWVFKZNSMMYBE-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])S.C(C(=O)[O-])S.[Ca+2] |
SMILES canonique |
C(C(=O)O)S.[Ca] |
Color/Form |
White, crystalline powde |
Key on ui other cas no. |
814-71-1 |
Pictogrammes |
Irritant |
Numéros CAS associés |
29820-13-1 |
Durée de conservation |
STABLE /TRIHYDRATE/ |
Synonymes |
2-mercaptoacetate 2-mercaptoacetate, bismuth (3+), sodium salt (3:1:3) 2-mercaptoacetate, calcium salt (1:1) 2-mercaptoacetate, calcium salt (2:1) 2-mercaptoacetate, calcium salt (2:1) salt, trihydrate 2-mercaptoacetate, monoammonium salt 2-mercaptoacetate, monopotassium salt 2-mercaptoacetate, monosodium salt 2-thioglycolic acid ammonium thioglycolate calcium thioglycolate mercaptoacetic acid sodium thioglycolate sodium thioglycollate thioglycolic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B1201441.png)



![(6R,7S)-7-({[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietan-2-yl]carbonyl}amino)-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1201449.png)



![6,10-dimethyl-5-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),5,8,10,12-pentaene](/img/structure/B1201455.png)

![(1S,13R,14S)-13,14-dimethyl-3,17-diaza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaene](/img/structure/B1201458.png)



